molecular formula C14H19NO B13585892 2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine

2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine

Katalognummer: B13585892
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: UPBGFRITQLQGSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable phenyl derivative with a cycloheptanone derivative under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of advanced purification techniques like chromatography and crystallization ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl derivatives. These products can be further utilized in different applications depending on their chemical properties .

Wirkmechanismus

The mechanism of action of 2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine

InChI

InChI=1S/C14H19NO/c1-16-12-5-2-4-11(8-12)14(15)9-13(10-14)6-3-7-13/h2,4-5,8H,3,6-7,9-10,15H2,1H3

InChI-Schlüssel

UPBGFRITQLQGSJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2(CC3(C2)CCC3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.